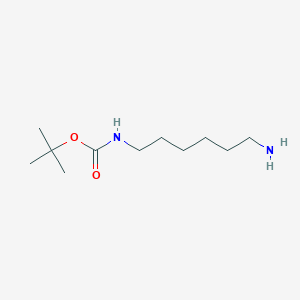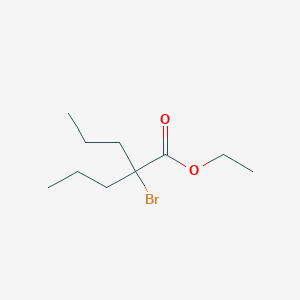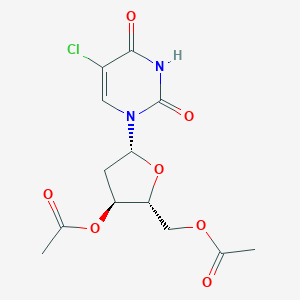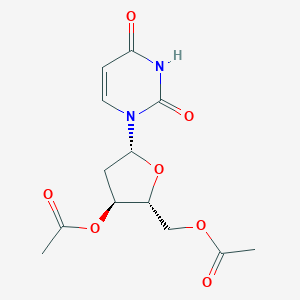
3-カルボキシメフェナム酸
概要
説明
科学的研究の応用
Ubiquinol has a wide range of scientific research applications across various fields:
Chemistry: Ubiquinol is used as a model compound to study redox reactions and electron transfer processes.
Biology: In biological research, ubiquinol is studied for its role in cellular energy production and antioxidant defense.
Medicine: Ubiquinol is widely researched for its potential health benefits, particularly in cardiovascular health. It is also being investigated for its potential role in neurodegenerative diseases, cancer, and aging.
Industry: In the pharmaceutical and nutraceutical industries, ubiquinol is used as an active ingredient in dietary supplements and functional foods.
作用機序
ユビキノールは、いくつかのメカニズムを通じてその効果を発揮します。
Safety and Hazards
Nonsteroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . This risk may occur early in treatment and may increase with duration of use . NSAIDs also cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .
生化学分析
Biochemical Properties
Like other NSAIDs, 3-Carboxy Mefenamic Acid inhibits the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 . This interaction with COX enzymes is crucial in its role in biochemical reactions.
Cellular Effects
3-Carboxy Mefenamic Acid, through its inhibition of COX enzymes, can have significant effects on various types of cells and cellular processes. For instance, it has been shown to have anti-tumor effects in colon tumor-bearing mice .
Molecular Mechanism
The mechanism of action of 3-Carboxy Mefenamic Acid, like that of other NSAIDs, involves inhibition of cyclooxygenase (COX-1 and COX-2) . This inhibition reduces the biosynthesis of prostaglandins, which are mediators of inflammation .
Temporal Effects in Laboratory Settings
The effects of 3-Carboxy Mefenamic Acid can change over time in laboratory settings. For instance, it has been shown that the ratio of 3-Carboxy Mefenamic Acid conformers changes in the presence of aerogel .
Dosage Effects in Animal Models
The effects of 3-Carboxy Mefenamic Acid can vary with different dosages in animal models. For example, sub-chronic administration of low or high pharmacological dosages of Mefenamic Acid has been shown to have a deleterious effect on the female reproductive system in rats .
Metabolic Pathways
3-Carboxy Mefenamic Acid is involved in the metabolic pathways that involve the COX enzymes . It inhibits these enzymes, thereby reducing the biosynthesis of prostaglandins .
Transport and Distribution
The transport and distribution of 3-Carboxy Mefenamic Acid within cells and tissues have not been extensively studied. Given its molecular properties, it is likely to be distributed throughout the body following oral administration .
Subcellular Localization
As an inhibitor of COX enzymes, it is likely to be found wherever these enzymes are located within the cell .
準備方法
合成経路と反応条件
ユビキノールは、さまざまな化学的経路を通じて合成できます。 一般的な方法の1つは、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、ユビキノン(ユビキノンの酸化型)を還元することです . 反応は通常、制御された温度と圧力条件下でテトラヒドロフラン(THF)などの有機溶媒中で行われます . 還元プロセスにより、ユビキノンのキノン構造がユビキノールのキノール構造に変換され、活性化合物が生成されます .
工業的製造方法
工業的な環境では、ユビキノールの製造には、バイオテクノロジープロセスが用いられることがよくあります。 酵母やバクテリアなどの遺伝子組み換え微生物を用いた微生物発酵が一般的な方法です . これらの微生物は、ユビキノンを過剰産生するように遺伝子組み換えされており、次に化学的または酵素的プロセスによって収穫され、ユビキノールに還元されます . バイオリアクターと最適化された発酵条件の使用により、最終製品の収率と純度が向上します .
化学反応の分析
反応の種類
ユビキノールは、酸化、還元、置換反応などのさまざまな化学反応を受けます . 最も重要な反応は、ユビキノール(還元型)とユビキノン(酸化型)の間のレドックスサイクルです . このレドックスサイクルは、細胞エネルギー産生と抗酸化保護に不可欠です .
一般的な試薬と条件
酸化: ユビキノールは、塩化鉄(III)や過マンガン酸カリウムなどの酸化剤を使用してユビキノンに酸化することができます.
還元: 前述のように、ユビキノンは水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用してユビキノールに還元することができます.
主な生成物
これらの反応から生成される主な生成物には、ユビキノン(酸化からの)と、ユビキノールのさまざまな置換誘導体(置換反応からの)が含まれます .
科学研究への応用
ユビキノールは、さまざまな分野において幅広い科学研究の応用範囲を持っています。
類似化合物との比較
ユビキノールは、その酸化型であるユビキノン(CoQ10)やその他の類似化合物と比較されることがよくあります。
ユビキノン(CoQ10): ユビキノンは、ユビキノンの酸化型であり、ユビキノールの前駆体として役立ちます.
プラストキノン: プラストキノンは、特に光合成生物における電子伝達系に関与する別のキノン化合物です.
ビタミンE(トコフェロール): ビタミンEは、脂溶性抗酸化物質であり、ユビキノールと相乗的に作用して細胞を酸化損傷から保護します.
特性
IUPAC Name |
3-(2-carboxyanilino)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9-10(14(17)18)6-4-8-12(9)16-13-7-3-2-5-11(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQQWHSTKBWQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337346 | |
| Record name | 3-Carboxy Mefenamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190379-82-9 | |
| Record name | 3-Carboxymefenamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190379829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy Mefenamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CARBOXYMEFENAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLA90H5KPK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Carboxymefenamic acid formed and what is its significance in Mefenamic acid metabolism?
A1: 3-Carboxymefenamic acid is a major metabolite of Mefenamic acid, formed through a two-step oxidation process. Initially, Mefenamic acid is metabolized by the CYP2C9 enzyme to 3-hydroxymethyl Mefenamic acid (metabolite I). This metabolite then undergoes further oxidation to form 3-Carboxymefenamic acid (metabolite II) []. This metabolite is significant because it constitutes a considerable portion of the Mefenamic acid dose excreted in urine, primarily as glucuronides []. Approximately 21% of the Mefenamic acid dose is excreted as 3-Carboxymefenamic acid glucuronide []. Additionally, up to 20% of the dose is eliminated fecally, mainly as unconjugated 3-Carboxymefenamic acid [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















